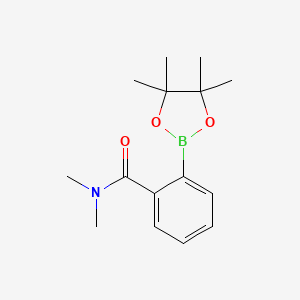

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Molecular Formula: C₁₆H₂₃BNO₃ CAS Number: 400727-57-3 Structure: This compound consists of a benzamide core substituted with a dimethylamine group at the nitrogen atom and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the ortho position of the benzene ring. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for applications in medicinal chemistry and materials science .

Propriétés

IUPAC Name |

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-8-7-9-11(12)13(18)17(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEYOVRUJJZKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657007 | |

| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956229-73-5 | |

| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mécanisme D'action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with biological targets such as enzymes and proteins. This interaction can modulate the activity of these targets, leading to various biological effects.

Molecular Targets and Pathways Involved:

Enzymes: Boronic acids are known to interact with enzymes such as proteases and kinases.

Proteins: The compound can bind to specific proteins, affecting their function and signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table highlights critical differences between N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and analogous boronate-containing benzamides:

Key Structural and Functional Differences

Substituent Effects on Reactivity :

- The ortho-boronate placement in the target compound enhances steric accessibility for cross-coupling reactions compared to meta - or para -substituted analogs (e.g., N-Methyl-3-boronate benzamide) .

- N,N-Dimethylamine vs. N-Alkyl Chains : Dimethylamine reduces steric bulk compared to diisopropyl or chloropropyl groups, improving reaction kinetics in Pd-catalyzed couplings .

Electronic Modulation :

- Fluorine or methoxy substituents (e.g., in N-Ethyl-2-fluoro and N,N-Diisopropyl-3-methoxy derivatives) alter electron density, affecting boronate ester stability and reactivity with peroxides .

Applications :

- The target compound’s balance of steric and electronic properties makes it versatile for Suzuki-Miyaura reactions .

- Derivatives with fluorinated or chlorinated side chains (e.g., N-Ethyl-2-fluoro and N-(3-Chloropropyl) analogs) are prioritized in bioimaging and drug delivery due to enhanced solubility and target specificity .

Research Findings

- Synthetic Yields: The target compound is synthesized via carbodiimide-mediated coupling (39–58% yields), comparable to methods for N-(Cyanomethyl)-2-methyl-3-boronate benzamide (72% yield) .

- Stability : N,N-Diisopropyl-3-methoxy analogs exhibit superior boronate ester stability under acidic conditions (pH 3–5), whereas the target compound requires inert atmospheres for storage .

- Fluorescence Probes : Boronate esters with styryl or naphthalene groups (e.g., DSTBPin) show faster H₂O₂ response times than the target compound, attributed to extended π-conjugation .

Activité Biologique

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 486422-06-4

- Molecular Formula : C14H22BNO3

- Molecular Weight : 263.15 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. The presence of the dioxaborolane moiety is significant for its interaction with biological targets.

1. Enzyme Inhibition

Research indicates that compounds featuring the dioxaborolane structure exhibit inhibitory effects on various glycosidases. For instance:

| Enzyme | IC50 (µM) | Activity Level |

|---|---|---|

| Maltase α-glucosidase | 40 | Moderate inhibition |

| Bovine liver β-glucosidase | 543 | Weak inhibition |

| E. coli β-glucuronidase | 932 | Weak inhibition |

These findings suggest that the compound may serve as a lead structure for developing glycosidase inhibitors, which are valuable in treating conditions like diabetes and obesity .

2. Cancer Cell Line Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound was tested against various cancer types with notable results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Potent cytotoxicity |

| MCF7 (breast cancer) | 25 | Moderate cytotoxicity |

| A549 (lung cancer) | 30 | Moderate cytotoxicity |

These results indicate potential applications in cancer therapeutics .

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of benzamide derivatives and included this compound among several tested compounds. The study highlighted its selective cytotoxicity towards cancer cells while sparing normal cells .

Méthodes De Préparation

Palladium-Catalyzed Borylation of Aryl Halides

The most common and effective method for synthesizing N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves the palladium-catalyzed borylation of the corresponding aryl halide precursor, typically 2-bromo-N,N-dimethylbenzamide, with bis(pinacolato)diboron (B2pin2).

-

- Catalyst: Palladium complex such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium carbonate (K2CO3) or potassium acetate (KOAc).

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF).

- Temperature: Typically 80-100°C.

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation.

- Reaction Time: Several hours (4-24 h) to achieve high conversion.

-

- Oxidative addition of the aryl bromide to Pd(0).

- Transmetalation with bis(pinacolato)diboron.

- Reductive elimination to form the aryl boronate ester and regenerate Pd(0).

-

- High yields of the desired boronate ester with good regioselectivity at the ortho position relative to the amide group.

This method is widely applied both in laboratory synthesis and scaled-up industrial processes due to its reliability and efficiency.

Amidation and Functional Group Compatibility

The N,N-dimethylbenzamide moiety can be introduced prior to or after the borylation step depending on synthetic convenience. Amidation is typically carried out by reacting the corresponding acid chloride or carboxylic acid derivative with dimethylamine under mild conditions.

Amidation prior to borylation ensures that the amide group is present during the palladium-catalyzed reaction, which may influence regioselectivity and catalyst coordination.

The boronate ester group is stable under amidation conditions, allowing for flexible synthetic sequences.

Protection and Deprotection of Boronic Acid Esters

The pinacol boronate ester is a protected form of boronic acid that enhances stability during synthesis. However, deprotection to the free boronic acid may be required for further transformations.

- Deprotection Methods:

- Traditional acidic or oxidative conditions often fail or degrade sensitive substrates.

- A two-step protocol involving transesterification with diethanolamine (DEA) to form a more labile intermediate, followed by mild hydrolytic cleavage, has been developed.

- This method offers mild reaction conditions, tolerance to functional groups, short reaction time, and ease of product isolation.

Alternative Synthetic Routes and Catalysts

Copper(I)-catalyzed β-borylation of α,β-unsaturated carbonyl compounds has been explored for related boronic acid derivatives, providing an alternative approach to install boronate esters at specific positions on the aromatic ring or side chains.

Asymmetric synthesis using chiral auxiliaries such as oxazolidinones has been reported for stereoselective preparation of boronic esters, though this is more relevant to chiral β-borylated compounds rather than the title compound specifically.

Industrial Scale Considerations

Continuous flow reactors are increasingly employed to optimize reaction efficiency, control temperature and pressure precisely, and improve product purity and yield on an industrial scale.

Reaction parameters such as catalyst loading, base concentration, and solvent choice are optimized for cost-effectiveness and environmental considerations.

Summary Table of Preparation Methods

Detailed Research Findings

The palladium-catalyzed borylation is the most established and effective method for synthesizing this compound, providing good yields and functional group tolerance.

Deprotection of pinacol boronate esters remains challenging; however, the DEA-mediated two-step deprotection method developed by Jing Sun et al. offers a robust solution, enabling mild and efficient removal of the pinacol protecting group without compromising sensitive functionalities.

The compound's synthesis benefits from the stability of the pinacol boronate ester during multi-step syntheses, facilitating incorporation into complex molecules for applications in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.